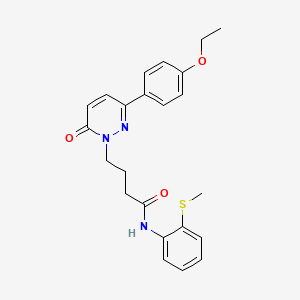
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a compound that belongs to the class of pyridazinone derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and anti-inflammatory responses. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N3O3S, with a molecular weight of approximately 414.54 g/mol. The compound features a pyridazine ring, an ethoxyphenyl group, and a methylthio-substituted phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N3O3S |
| Molecular Weight | 414.54 g/mol |
| CAS Number | 946322-04-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression.
- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.
- Gene Expression Regulation : By influencing gene expression patterns, the compound can affect cellular responses to stress and inflammation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyridazinone derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects typically range from 10 to 50 µM, indicating moderate potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory potential of this compound. It may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation in various models. This property could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Study on HDAC Inhibition : A study evaluating a related pyridazinone derivative found it to be a potent inhibitor of HDAC1 and HDAC2, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- In Vivo Efficacy : In vivo studies using mouse models have shown that treatment with pyridazinone derivatives resulted in significant tumor regression in xenograft models of breast cancer.
- Combination Therapy : Research has explored the use of this compound in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy.
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-3-29-18-12-10-17(11-13-18)19-14-15-23(28)26(25-19)16-6-9-22(27)24-20-7-4-5-8-21(20)30-2/h4-5,7-8,10-15H,3,6,9,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWDZVCNUNHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














